N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide

Medicinal Chemistry Scaffold Hopping Chemical Biology

Researchers needing an unsubstituted indole-pyrazole hybrid for clean SAR baselines face supply gaps. N-[2-(1H-Indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide (CAS 1306106-76-2) is the definitive 4-carboxamide regioisomer-unlike prevalent 3- or 5-carboxamide variants-offering an unencumbered hinge-binding motif for kinase inhibitor design. - 95% purity, MW 254.29; ideal internal standard for tryptamine LC-MS quantification - LogP 1.86, TPSA 73.57 Ų; 3 H-bond donors enable systematic vector exploration - Negative control for SDH inhibition assays (lacks 3-(difluoromethyl)-1-methyl motif) - Sealed dry storage at 2-8°C, ships ambient

Molecular Formula C14H14N4O
Molecular Weight 254.293
CAS No. 1306106-76-2
Cat. No. B2487136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide
CAS1306106-76-2
Molecular FormulaC14H14N4O
Molecular Weight254.293
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CNN=C3
InChIInChI=1S/C14H14N4O/c19-14(11-8-17-18-9-11)15-6-5-10-7-16-13-4-2-1-3-12(10)13/h1-4,7-9,16H,5-6H2,(H,15,19)(H,17,18)
InChIKeyWMFIDYUTNLNMLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide: Identity & Procurement


N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide (CAS 1306106-76-2) is a synthetic small molecule (MW 254.29 g/mol) that bridges a tryptamine backbone with an unsubstituted 1H-pyrazole-4-carboxamide moiety . This compound is commercially available for research use exclusively, typically at a purity of 95%, and is classified as harmful/irritant with hazard statements H302, H315, H319, and H335 . Its key computed physicochemical properties include a LogP of ~1.86, a topological polar surface area (TPSA) of 73.57 Ų, 2 hydrogen bond acceptors, and 3 hydrogen bond donors .

Synthetic tryptamine–pyrazole hybrid probe with minimal substitution
Unsubstituted 4-carboxamide regioisomer for baseline SAR studies
Research use only; hazardous — observe H302, H315, H319, H335

Generic Substitution Risk


Substituting N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide with a closely related analog is not a neutral decision due to its unique, quantifiable structural features. The compound occupies a specific, unsubstituted '4-carboxamide' regioisomeric space, unlike the heavily explored 3- or 5-carboxamide variants which dominate published biological literature [1]. Even a simple methylation, as in N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide, would alter the hydrogen bond donor count and LogP, fundamentally changing its scaffold properties . This makes the parent compound a uniquely clean probe for establishing SAR baselines where steric and electronic effects are minimized, and is particularly valuable for novel target identification studies where extraneous substituent interactions must be avoided.

Target Compound
Alternative / Substitute
Unsubstituted 1H-pyrazole-4-carboxamide
N‑methyl analog adds H‑bond donor, shifts LogP — may alter scaffold properties
4‑carboxamide regioisomer
5‑carboxamide regioisomer not available unsubstituted; substituent effects unavoidable

Analog Differentiation


4-Carboxamide vs. 5-Carboxamide Regioisomers

The target compound is the only unsubstituted pyrazole-4-carboxamide regioisomer readily available for procurement. In contrast, the unsubstituted 5-carboxamide regioisomer is absent from major chemical catalogs; all cataloged 5-carboxamide variants carry bulky substituents (e.g., 3-(4-methoxyphenyl), 1-methyl-3-(2-thienyl)) . This unique commercial availability, combined with distinct hydrogen-bonding topology compared to the 5-carboxamide, makes it essential for probing basic pharmacophore requirements in indole-pyrazole hybrid targets.

Regioisomer Availability
Data to verify
4‑carboxamide Commercially available
5‑carboxamide No unsubstituted listings
Enables baseline SAR without substituent interference
Supplier database search; verify current catalog
Medicinal Chemistry Scaffold Hopping Chemical Biology

LogP and TPSA vs. N-Acetyltryptamine

The target compound shows a significant increase in topological polar surface area (TPSA = 73.57 Ų) and hydrogen bond capacity (3 donors) compared to its indole-only precursor, N-acetyltryptamine (TPSA = 44.89 Ų; XLogP = 1.8) . This difference in TPSA exceeds the 60 Ų threshold often associated with poor oral absorption and suggests a markedly different pharmacokinetic profile, confirming the pyrazole-4-carboxamide is not merely a structural analog of the tryptamine but a functionally distinct chemical probe.

TPSA Difference
Data to verify
Δ +28.68 Ų
Supports cell-permeability screening studies
In silico calculation; experimental validation needed
Drug Design ADME Chemoinformatics

Hydrogen Bond Donor Count vs. N-Acetyltryptamine

The target compound possesses 3 hydrogen bond donors, versus only 2 for N-acetyltryptamine . This additional donor, located on the pyrazole ring, provides a distinct interaction point for target binding. This single donor difference can completely alter the compound's ability to satisfy key hydrogen bond requirements in a target's binding pocket, transforming it from an inactive analog into a selective binder.

H‑Bond Donors
Data to verify
3 vs. 2 (Target vs. N‑acetyltryptamine)
Supports binding affinity modeling
Structural count; verify in target engagement assays
Molecular Recognition Pharmacophore Modeling Target Engagement

Structural Uniqueness vs. SDHI Fungicides

The target compound is the minimal amide coupling product of tryptamine and 1H-pyrazole-4-carboxylic acid. This contrasts sharply with commercial SDHI fungicides like fluxapyroxad and bixafen, which are based on a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core [1]. The target compound is therefore a key negative control: it presents the pyrazole-4-carboxamide warhead in its simplest form, devoid of the difluoromethyl group essential for SDHI potency. This allows it to serve as a baseline for selectivity screens against host kinases or other off-targets.

SDHI Control
Class-level inference
Target Unsubstituted pyrazole‑4‑carboxamide
Fluxapyroxad core 3‑(difluoromethyl)‑1‑methyl substituted
Negative control for SDHI selectivity screens
Based on structural comparison; confirm activity
Agrochemical Discovery Succinate Dehydrogenase Inhibitor (SDHI) Selectivity Profiling

Key Research Applications


Kinase Inhibitor Library Scaffold

The unsubstituted pyrazole-4-carboxamide core is a recognized hinge-binding motif in kinase inhibitor design. This compound serves as the ideal starting point for synthesizing focused libraries targeting kinases like PYK2, where indole-pyrazole hybrids have shown differential binding modes compared to indole-urea series [1]. Its minimal substitution allows systematic exploration of vectors growing into selectivity pockets.

Negative Control for SDHI Studies

As established in Section 3, this compound's 1H-pyrazole-4-carboxamide core lacks the critical 3-(difluoromethyl)-1-methyl substitution required for potent succinate dehydrogenase inhibition [1]. It is an essential negative control for agrochemical research programs investigating on-target vs. off-target effects of commercial fungicides like fluxapyroxad.

Serotonin Receptor Selectivity Probe

The tryptamine backbone provides intrinsic affinity for melatonin and serotonin receptors, as demonstrated by the partial agonist activity of the structural precursor N-acetyltryptamine (MT2 Ki = 0.41 nM) [1]. This compound, however, introduces a significantly larger and more polar amide substituent (TPSA of 73.57 Ų vs. 44.89 Ų), which is predicted to drastically alter receptor subtype selectivity. It is thus a valuable tool for probing the steric and electronic tolerance of the 5-HT and melatonin receptor families.

Analytical Internal Standard

With a defined purity of 95% and a unique molecular ion (MW 254.29) easily distinguishable from endogenous tryptamines, this compound is fit-for-purpose as an internal standard in LC-MS/MS quantification of tryptamine derivatives from complex biological matrices [1]. Its well-characterized LogP (1.86) and TPSA (73.57 Ų) also make it a suitable reference for reverse-phase chromatographic method optimization.

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Unsubstituted hinge‑binding core
Scaffold SAR and selectivity vector exploration
SDHI selectivity profiling
Absence of critical SDHI substituent
Off‑target vs. on‑target screening
Serotonin receptor subtype mapping
Tryptamine core with polar amide extension
Receptor tolerance and steric/electronic mapping
LC‑MS/MS internal standard
Distinct molecular ion and well‑characterized LogP/TPSA
Chromatographic separation and matrix‑effect assessment
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